4-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride
Description
4-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride (molecular formula: C₁₀H₈ClNO₂S₂) is a sulfonyl chloride derivative featuring a benzene ring substituted with a sulfonyl chloride (-SO₂Cl) group at position 1 and a 4-methylthiazole moiety at position 3. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, confers unique electronic and steric properties, making this compound a valuable intermediate in medicinal chemistry and organic synthesis. Its applications include the preparation of sulfonamide derivatives for drug discovery, particularly in antiviral and antibacterial agents .
Key structural attributes:
- Sulfonyl chloride group: Highly reactive toward nucleophiles (e.g., amines, alcohols), enabling facile synthesis of sulfonamides, sulfonate esters, and other derivatives.
- 4-Methylthiazole substituent: The methyl group at position 4 of the thiazole enhances lipophilicity and influences electronic effects (e.g., electron-withdrawing nature), modulating reactivity and biological activity.
Properties
IUPAC Name |
4-(4-methyl-1,3-thiazol-2-yl)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S2/c1-7-6-15-10(12-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZQTWHYNQZABA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=C(C=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247607-26-6 | |
| Record name | 4-(4-methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride typically involves the reaction of 4-methyl-1,3-thiazole with benzene-1-sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while oxidation of the thiazole ring could produce a sulfone .
Scientific Research Applications
Pharmaceutical Applications
4-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride is primarily utilized in the pharmaceutical industry for the synthesis of biologically active compounds. It serves as a key intermediate in the production of sulfonamide drugs, which are known for their antibacterial properties.
Case Study: Synthesis of Antibacterial Agents
A study demonstrated the utility of this compound in synthesizing novel sulfonamide derivatives that exhibited significant antibacterial activity against various strains of bacteria. The derivatives were synthesized via nucleophilic substitution reactions, utilizing this compound as a sulfonylating agent .
Agrochemical Applications
The compound is also employed in the agrochemical sector for developing pesticides and herbicides. Its sulfonyl chloride group allows for the introduction of various active ingredients that can enhance the efficacy of agricultural chemicals.
Data Table: Agrochemical Efficacy
| Compound | Active Ingredient | Application | Efficacy |
|---|---|---|---|
| A | Herbicide A | Weed control | High |
| B | Insecticide B | Pest control | Moderate |
Material Science
In material science, this compound is used to modify polymers and create new materials with enhanced properties. It can act as a cross-linking agent or a functionalizing agent to improve thermal stability and mechanical strength.
Case Study: Polymer Modification
Research has shown that incorporating this compound into polymer matrices significantly improves their thermal resistance and mechanical properties. The modified polymers exhibited better performance under high-temperature conditions compared to unmodified counterparts .
Analytical Chemistry
This compound is utilized in analytical chemistry as a reagent for the detection and quantification of amines and alcohols. Its ability to form stable sulfonamide derivatives makes it valuable in various analytical techniques.
Application Example: Chromatography
In high-performance liquid chromatography (HPLC), this compound is used to derivatize amines, enhancing their detectability and separation efficiency during analysis .
Mechanism of Action
The mechanism of action of 4-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to inhibit enzyme activity by modifying key amino acid residues in the active site .
Comparison with Similar Compounds
3-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl Chloride
- Structure : The thiazole substituent is at position 3 of the benzene ring (meta instead of para), with a methyl group at position 2 of the thiazole.
- Impact: Positional isomerism alters steric interactions and electronic distribution.
3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl Chloride
- Structure : Thiazole substituent at position 3 of the benzene ring, with a methyl group at position 4 of the thiazole.
Heterocyclic Variations
4-(1,3-Benzothiazol-2-yl)benzene-1-sulfonyl Chloride
- Structure : Benzothiazole (fused benzene-thiazole) replaces the thiazole group.
- Impact : Increased aromaticity enhances stability and π-π stacking interactions. The IR spectrum shows a sulfonyl chloride peak at 1204 cm⁻¹ , similar to the target compound, but benzothiazole introduces additional C=N and C-C stretching vibrations at 1605 cm⁻¹ and 1506 cm⁻¹ , respectively .
2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzene-1-sulfonyl Chloride
- Structure : Oxazole (oxygen instead of sulfur in the heterocycle) at position 5 of the benzene ring.
Substituent Effects
4-(Octyloxy)benzene-1-sulfonyl Chloride
- Structure : Octyloxy (alkoxy) group replaces the thiazole substituent.
- Impact: The long alkyl chain increases lipophilicity, enhancing membrane permeability but reducing solubility in polar solvents. The sulfonyl chloride group’s reactivity remains comparable, but biological activity shifts toward non-polar targets .
| Property | Target Compound | 4-(Octyloxy)benzenesulfonyl Chloride |
|---|---|---|
| Molecular Formula | C₁₀H₈ClNO₂S₂ | C₁₄H₂₁ClO₃S |
| Substituent | 4-Methylthiazole | Octyloxy |
| LogP (Predicted) | ~2.5 | ~5.0 |
Biological Activity
4-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride is a synthetic compound with significant biological activity attributed to its thiazole moiety and sulfonyl chloride functional group. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Structural Characteristics
The compound has the molecular formula and features a thiazole ring, which is known for its diverse biological activities. The sulfonyl chloride group enhances its reactivity, making it a useful building block in drug design.
The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is crucial for inhibiting enzyme activity by modifying key amino acid residues in the active sites of target proteins .
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit notable antimicrobial properties. For example, derivatives of 4-methyl-1,3-thiazole have shown antibacterial and antifungal activities. A study demonstrated that several synthesized thiazole compounds exhibited significant antibacterial effects against various strains, suggesting that this compound could share similar properties .
Antitumor Activity
Thiazole derivatives are also recognized for their antitumor potential. The structure-activity relationship (SAR) analysis indicates that the presence of the thiazole ring contributes to cytotoxicity against cancer cell lines. Compounds similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines, indicating promising antitumor activity .
Anti-inflammatory Properties
In addition to antimicrobial and antitumor activities, thiazole derivatives have been explored for their anti-inflammatory effects. The presence of electron-donating groups on the phenyl ring enhances the anti-inflammatory activity of these compounds .
Synthesis and Evaluation
A study synthesized several thiazole-based compounds and evaluated their biological activities. Among these, some demonstrated significant antibacterial and antifungal properties, confirming the therapeutic potential of thiazole derivatives like this compound .
Anticancer Activity Assessment
Another investigation focused on the anticancer properties of thiazole derivatives. The results showed that certain compounds exhibited potent cytotoxic effects against human cancer cell lines, reinforcing the hypothesis that this compound could be an effective anticancer agent due to its structural characteristics .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 4-(Trifluoromethyl)benzene-1-sulfonyl chloride | Sulfonyl chloride | Antimicrobial |
| 4-(4-Methylthiazol-2-yl)benzoic acid | Thioether | Antitumor |
| 4-(Methylthiazol-2-yl)benzene sulfonamide | Sulfonamide | Anti-inflammatory |
The comparison highlights that while similar compounds exhibit various biological activities, the unique combination of a thiazole ring and a sulfonyl chloride group in this compound may provide distinct advantages in terms of reactivity and biological efficacy.
Q & A
Basic Questions
Q. What are the standard analytical techniques for confirming the structure of 4-(4-methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride and its intermediates?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the aromatic and sulfonyl chloride groups, while Infrared (IR) spectroscopy confirms the presence of S=O stretching vibrations (~1360–1180 cm⁻¹) characteristic of sulfonyl chlorides . High-resolution mass spectrometry (HRMS) can validate molecular weight. For intermediates, thin-layer chromatography (TLC) monitors reaction progress, and elemental analysis ensures purity .
Q. What are the typical synthetic routes for preparing sulfonyl chloride derivatives of thiazole-containing compounds?
- Methodological Answer: A common approach involves cyclization of precursors (e.g., ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate) using Lawesson’s reagent to form the thiazole core, followed by oxidative chlorination with Cl₂ or SOCl₂ to introduce the sulfonyl chloride group . Solvent selection (e.g., dichloromethane) and temperature control (0–5°C during chlorination) are critical to minimize side reactions .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound when scaling up synthesis?
- Methodological Answer:
- Reaction Stoichiometry: Use a 10–20% excess of chlorinating agents (e.g., SOCl₂) to ensure complete conversion of sulfonic acid intermediates to sulfonyl chloride .
- Purification: Employ gradient recrystallization (e.g., ethyl acetate/hexane mixtures) to remove unreacted starting materials and byproducts. For large-scale reactions, column chromatography with silica gel (60–120 mesh) and low-polarity eluents improves purity .
- Safety: Conduct chlorination steps under inert atmospheres (N₂/Ar) to prevent moisture ingress, which hydrolyzes sulfonyl chloride to sulfonic acid .
Q. How should researchers resolve discrepancies in spectroscopic data for sulfonyl chloride derivatives during structural elucidation?
- Methodological Answer:
- NMR Anomalies: Aromatic proton splitting patterns may shift due to electron-withdrawing effects of the sulfonyl chloride. Compare experimental data with computational predictions (e.g., DFT calculations) or literature analogs (e.g., 2-(4-chlorophenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride) .
- IR Absence of S=O Peaks: Confirm anhydrous conditions during sample preparation; trace water can hydrolyze the sulfonyl chloride, masking the S=O signal. Re-test using freshly distilled solvent .
Q. What strategies are effective for evaluating the biological activity of sulfonyl chloride-containing thiazole derivatives?
- Methodological Answer:
- In Vitro Screening: Use the compound as a precursor to synthesize sulfonamide derivatives (e.g., via reaction with amines), which are then screened against cancer cell lines (e.g., NCI-60 panel) to assess antitumor activity .
- Mechanistic Studies: Probe interactions with biological targets (e.g., enzymes) using fluorescence quenching assays or surface plasmon resonance (SPR) to measure binding affinities .
- Control Experiments: Include structurally similar analogs lacking the sulfonyl chloride group to isolate its contribution to bioactivity .
Specialized Methodological Considerations
Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer:
- DFT Calculations: Model the electrophilicity of the sulfur atom in the sulfonyl chloride group using Fukui indices to predict sites prone to nucleophilic attack (e.g., by amines or alcohols) .
- Solvent Effects: Simulate reaction pathways in polar aprotic solvents (e.g., DMF) to assess stabilization of transition states and intermediates .
Q. What are the challenges in characterizing hydrolytic degradation products of this compound, and how can they be mitigated?
- Methodological Answer:
- Hydrolysis Pathways: The sulfonyl chloride group readily hydrolyzes to sulfonic acid in aqueous media. Monitor degradation via LC-MS with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) .
- Stabilization: Store the compound under anhydrous conditions (e.g., molecular sieves) and avoid prolonged exposure to humid environments during handling .
Safety and Handling
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors .
- Spill Management: Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite), followed by disposal as hazardous waste .
- First Aid: Immediate rinsing with water (15+ minutes) for skin/eye contact; seek medical attention if irritation persists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
